REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[CH2:11]([CH2:13][NH2:14])[OH:12].C([O-])(O)=O.[Na+]>ClCCl>[OH:12][CH2:11][CH2:13][NH:14][S:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between AcOEt (50 mL) and H2O (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNS(=O)(=O)C=1SC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |